6-Keto-gestodene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Keto-gestodene is a synthetic steroidal compound derived from gestodene, a progestogen used in hormonal contraceptives. It is characterized by the presence of a keto group at the 6th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-gestodene typically involves the oxidation of gestodene. Common oxidizing agents used include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under controlled temperature conditions to ensure the selective formation of the keto group at the 6th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of advanced chromatographic techniques is common to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Keto-gestodene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: 6-Hydroxy-gestodene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Keto-gestodene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for its potential use in hormonal therapies and contraceptives.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Keto-gestodene involves its interaction with progesterone receptors. It binds to these receptors, modulating their activity and influencing various physiological processes. The presence of the keto group enhances its binding affinity and selectivity, making it a potent modulator of progesterone receptor-mediated pathways.
Comparison with Similar Compounds
Gestodene: The parent compound, used in hormonal contraceptives.
Desogestrel: Another progestogen with similar applications.
Norgestimate: A progestogen used in combination oral contraceptives.
Comparison: 6-Keto-gestodene is unique due to the presence of the keto group at the 6th position, which enhances its chemical reactivity and biological activity. Compared to gestodene, it has a higher binding affinity for progesterone receptors. Unlike desogestrel and norgestimate, which are prodrugs, this compound is active in its original form, providing a more direct and potent effect.
Properties
CAS No. |
2143949-52-2 |
---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,8,10-11,14-16,18,24H,3,5-7,9,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 |
InChI Key |
IUWIMLUFASUSFH-UYNWWRBASA-N |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1C=C[C@]2(C#C)O |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1C=CC2(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.